
Methyl (3-fluorobenzyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-fluorobenzyl)alaninate: is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to an alaninate moiety, making it a derivative of alanine. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl (3-fluorobenzyl)alaninate typically involves the esterification of alanine with 3-fluorobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent .
Industrial Production Methods:
The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (3-fluorobenzyl)alaninate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Methyl (3-fluorobenzyl)alaninate is primarily used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in studies involving:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Investigating the effects of fluorinated compounds on biological systems.
Medicinal Chemistry: Exploring potential therapeutic applications and drug development.
Material Science: Developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (3-fluorobenzyl)alaninate involves its interaction with various molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active alanine derivative, which can participate in metabolic processes .
Comparaison Avec Des Composés Similaires
- Methyl (3-chlorobenzyl)alaninate
- Methyl (3-bromobenzyl)alaninate
- Methyl (3-iodobenzyl)alaninate
Comparison:
Methyl (3-fluorobenzyl)alaninate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, bromo, and iodo counterparts .
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
methyl 2-[(3-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-4-3-5-10(12)6-9/h3-6,8,13H,7H2,1-2H3 |
Clé InChI |
XRSUDUGDFPDERY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)NCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


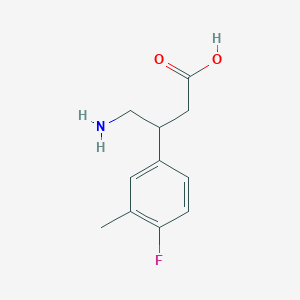
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)



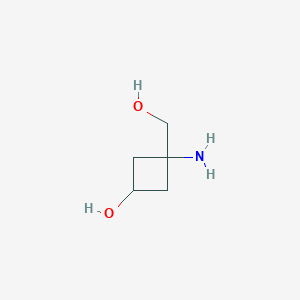
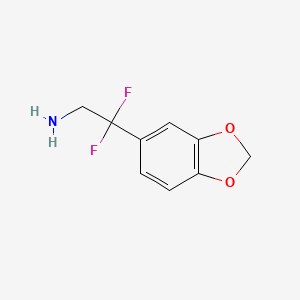
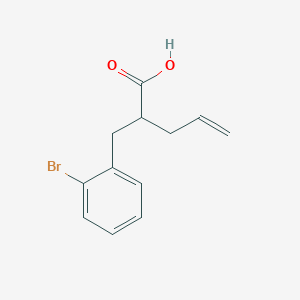
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
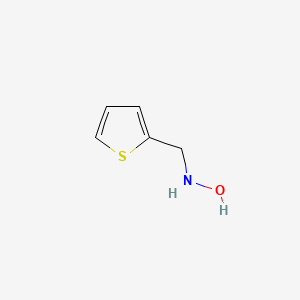

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
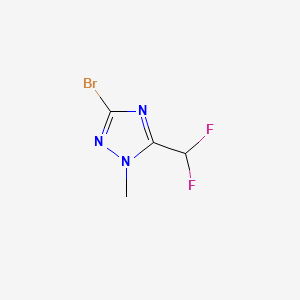
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
